molecular formula C12H5BrN2O B6209937 2-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile CAS No. 2304026-60-4

2-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile

Cat. No. B6209937
CAS RN: 2304026-60-4
M. Wt: 273.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile” is an organic compound with a molecular weight of 273.09 . It is a solid substance that appears as yellow to orange crystals .


Synthesis Analysis

The compound can be synthesized without isolating the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate . The solution is heated to gentle reflux for 12 hours and then cooled in an ice bath. The residue is recrystallized from an ethanol solution to afford the title compound as colorless crystals .


Molecular Structure Analysis

The dihydroindolone unit in the compound is slightly twisted . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .


Chemical Reactions Analysis

The compound is involved in the Wolff–Kishner reduction, a reaction used for the entire deoxygenation of carbonyl compounds . This reaction reduces carbonyl groups to methylene groups by heating the hydrazine with hydrazine hydrate in the presence of a strong base .


Physical And Chemical Properties Analysis

The compound is a solid and appears as yellow to orange crystals . It has a unique chemical structure and exhibits stereoisomerism .

Safety and Hazards

When handling the compound, protective measures should be taken to avoid contact with skin and eyes, and inhalation of its dust . In case of accidental contact or inhalation, medical attention should be sought immediately .

Future Directions

The compound’s design and application have substantial potential to further improve the power conversion efficiencies of organic solar cells . Its low optical bandgap and high optoelectronic response make it particularly promising for near-infrared organic solar cells .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile' involves the condensation of 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid with malononitrile followed by dehydration to form the desired product.", "Starting Materials": [ "5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid", "malononitrile", "acid catalyst", "dehydrating agent" ], "Reaction": [ "Step 1: Dissolve 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid and malononitrile in a suitable solvent.", "Step 2: Add an acid catalyst to the reaction mixture and heat under reflux for several hours.", "Step 3: Allow the reaction mixture to cool and then filter off any precipitated solids.", "Step 4: Dehydrate the resulting intermediate by adding a dehydrating agent and heating under reflux.", "Step 5: Allow the reaction mixture to cool and then filter off any precipitated solids to obtain the desired product." ] }

CAS RN

2304026-60-4

Product Name

2-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile

Molecular Formula

C12H5BrN2O

Molecular Weight

273.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.